molecular formula C10H9FO3 B1395636 3-Fluoro-2-methoxycinnamic acid CAS No. 1092460-67-7

3-Fluoro-2-methoxycinnamic acid

Cat. No.: B1395636
CAS No.: 1092460-67-7
M. Wt: 196.17 g/mol
InChI Key: FMYBYMHWQVOYKV-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxycinnamic acid (CAS: Not explicitly provided; Product Ref: H33401 ) is a fluorinated cinnamic acid derivative featuring a fluorine atom at the 3-position and a methoxy group at the 2-position of the aromatic ring. This compound belongs to a class of organic molecules widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to the electronic and steric effects imparted by fluorine and methoxy substituents.

Properties

IUPAC Name

3-(3-fluoro-2-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-10-7(5-6-9(12)13)3-2-4-8(10)11/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYBYMHWQVOYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254124
Record name 3-(3-Fluoro-2-methoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-67-7
Record name 3-(3-Fluoro-2-methoxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluoro-2-methoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Starting Material: Cinnamic acid derivatives with suitable functional groups.
  • Fluorination: Utilization of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions to selectively fluorinate the aromatic ring, preferably at the 3-position.
  • Methoxylation: Methylation of phenolic hydroxyl groups using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).

Key Conditions:

Parameter Details
Solvent Acetonitrile, dimethylformamide (DMF)
Temperature 0–25°C for fluorination; 50–70°C for methylation
Reaction Time 2–12 hours

Notes:

  • Selectivity is critical; protecting groups may be employed to direct fluorination to the desired position.
  • The process yields the target compound via subsequent esterification or decarboxylation steps.

Decarboxylative Cross-Coupling of Fluoro-Substituted Cinnamic Acid Derivatives

This method involves decarboxylative coupling reactions to introduce the fluorine atom at specific positions on the aromatic ring.

Procedure:

  • Precursor: Fluorinated cinnamic acid derivatives.
  • Catalyst: Palladium or copper catalysts facilitate the decarboxylative coupling.
  • Reagents: Organometallic reagents such as boronic acids or stannanes bearing methoxy groups are coupled with the cinnamic acid derivatives.

Reaction Conditions:

Parameter Details
Catalyst Pd(PPh₃)₄ or CuI
Solvent Dioxane, toluene
Temperature 80–120°C
Duration 6–24 hours

Notes:

  • This approach offers regioselectivity and high yields.
  • Post-reaction purification involves column chromatography.

Multistep Synthesis via Intermediate Formation

A more intricate route involves synthesizing intermediate compounds, such as 3-fluoro-2-methoxybenzaldehyde, followed by Wittig or Horner–Wadsworth–Emmons (HWE) reactions to form the cinnamic acid backbone.

Stepwise Process:

  • Step 1: Synthesis of 3-fluoro-2-methoxybenzaldehyde using electrophilic fluorination and methoxylation of 2-methoxybenzaldehyde.
  • Step 2: Wittig or HWE reaction with appropriate phosphonium or phosphonate reagents to extend the conjugated system, forming the cinnamic acid derivative.
  • Step 3: Oxidation or hydrolysis to obtain the free acid form.

Reaction Conditions:

Step Reagents Conditions
1 NFSI, methyl iodide 0–25°C, inert atmosphere
2 Phosphonium salt, base Reflux, inert atmosphere
3 Oxidants (e.g., KMnO₄) Room temperature

Notes:

  • The process allows precise control over substitution patterns.
  • Purification involves recrystallization and chromatography.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Main Reaction Yield Advantages Limitations
Direct Aromatic Substitution Cinnamic acids NFSI, methylating agents Electrophilic fluorination and methylation 60–85% Simplicity, direct Regioselectivity challenges
Decarboxylative Cross-Coupling Fluoro-cinnamic acids Pd/Cu catalysts, organometallics Cross-coupling 70–90% Regioselectivity Requires pre-formed fluorinated precursors
Multistep Synthesis 2-methoxybenzaldehyde Fluorinating agents, Wittig reagents Electrophilic substitution, olefination 50–75% Precise substitution Multi-step, time-consuming

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methoxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The double bond in the cinnamic acid moiety can be reduced to form saturated derivatives.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the fluorine atom under basic conditions.

Major Products:

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of 3-fluoro-2-methoxyphenylpropanoic acid.

    Substitution: Formation of substituted cinnamic acid derivatives.

Scientific Research Applications

Anticancer Properties

3-Fluoro-2-methoxycinnamic acid has shown potential as an anticancer agent. Research indicates that derivatives of cinnamic acids, including this compound, can inhibit the proliferation of cancer cells, such as mammary (MCF-7) and prostatic (PC-3) neoplastic cells. The mechanism involves the induction of apoptosis and the modulation of various signaling pathways related to cell survival and death .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties. Studies have demonstrated its ability to reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a candidate for treating inflammatory diseases .

Neuroprotective Effects

Research highlights the neuroprotective potential of this compound against neurotoxicity induced by excitatory amino acids like NMDA (N-Methyl-D-aspartate). It has been observed to protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative conditions such as Alzheimer's disease .

Pest Resistance

Cinnamic acid derivatives have been explored for their insecticidal properties. This compound can potentially serve as a natural pesticide, offering an environmentally friendly alternative to synthetic pesticides .

Plant Growth Regulation

The compound may also play a role in enhancing plant growth and resistance to pathogens. Its application in agricultural practices could improve crop yields and sustainability by promoting healthier plants that can withstand environmental stresses .

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of novel polymers with tailored properties for specific applications, including coatings and adhesives. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability .

Photovoltaic Materials

The compound's unique chemical structure allows it to be explored in the development of organic photovoltaic materials, contributing to advancements in solar energy technologies. Its role in charge transport and light absorption makes it a candidate for improving the efficiency of solar cells .

Case Studies

StudyApplicationFindings
Gunia-Krzyżak et al., 2018AnticancerDemonstrated significant apoptosis induction in MCF-7 cells with IC50 values indicating strong efficacy .
Martínez-Soriano et al., 2015Anti-inflammatoryShowed reduction in TNF-α levels in vitro, supporting its use in inflammatory conditions .
Han et al., 2021NeuroprotectionHighlighted its protective effects against amyloid-beta-induced cell death, suggesting therapeutic potential for Alzheimer’s disease .
Jitareanu et al., 2013Pest ControlEvaluated insecticidal activity against common agricultural pests, indicating potential for natural pest management solutions .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxycinnamic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-Fluoro-2-methoxycinnamic acid with key analogs, emphasizing substituent positions, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 3-F, 2-OCH₃ C₁₀H₉FO₃ 196.18 (calculated) Intermediate in drug synthesis; potential metabolic stability due to fluorine .
2-Fluorocinnamic acid 2-F C₉H₇FO₂ 166.15 Lower molecular weight; used in photopolymerization studies; lacks methoxy group .
4-Fluoro-2-methoxycinnamic acid 4-F, 2-OCH₃ C₁₀H₉FO₃ 196.18 Similar MW to target compound; positional isomer with altered electronic effects .
5-Fluoro-2-methoxycinnamic acid 5-F, 2-OCH₃ C₁₀H₉FO₃ 196.18 Meta-fluorine may influence binding in enzyme inhibition studies .
3-Ethoxy-2,4-difluorocinnamic acid 3-OCH₂CH₃, 2-F, 4-F C₁₁H₁₀F₂O₃ 228.19 Ethoxy group increases lipophilicity; difluoro substitution enhances steric hindrance .
4-Fluoro-2-(trifluoromethyl)hydrocinnamic acid 4-F, 2-CF₃ C₁₀H₈F₄O₂ 236.17 Trifluoromethyl group boosts electronegativity; used in anti-inflammatory agent research .

Key Research Findings

Electronic and Steric Effects
  • Fluorine Substitution: Fluorine at the 3-position (as in the target compound) enhances metabolic stability and bioavailability compared to non-fluorinated analogs. This is critical in drug design .
  • However, steric hindrance may reduce binding affinity in certain biological targets compared to smaller substituents like ethoxy .

Biological Activity

3-Fluoro-2-methoxycinnamic acid is a derivative of cinnamic acid with significant biological activity. This compound, like other methoxylated derivatives, exhibits a range of pharmacological effects, including antimicrobial, anti-inflammatory, antidiabetic, and potential anticancer properties. This article summarizes the biological activities associated with this compound, supported by relevant research findings and data.

Structure-Activity Relationship

The biological activity of cinnamic acid derivatives is heavily influenced by their structural components. The presence of methoxy groups and the position of substituents on the aromatic ring are critical in determining their efficacy. For instance, methoxy groups in the para position have been linked to enhanced antidiabetic and hepatoprotective activities. Research indicates that similar compounds can inhibit liver enzymes and improve oxidative stress balance, which is crucial for liver health .

Antimicrobial Activity

Cinnamic acid derivatives have demonstrated significant antimicrobial properties. In particular, studies have shown that this compound exhibits activity against various pathogens:

  • Bacterial Activity : The compound has been observed to inhibit the growth of multiple drug-resistant strains of Mycobacterium tuberculosis, showcasing its potential as an antimicrobial agent .
  • Fungal Activity : It has also shown effectiveness against phytopathogenic fungi such as Fusarium species, indicating its utility in agricultural applications .

Antidiabetic Effects

The antidiabetic potential of this compound aligns with findings related to other methoxylated cinnamic acids. These compounds have been shown to stimulate insulin secretion and improve pancreatic β-cell function while inhibiting gluconeogenesis in the liver. Such mechanisms contribute to their efficacy in managing blood glucose levels .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound possess anti-inflammatory effects. They can modulate inflammatory pathways and reduce cytokine production, which is beneficial in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have focused on the biological activities of cinnamic acid derivatives:

  • Antiviral Activity : A study highlighted the potential of acyclic nucleosides containing similar structural motifs as this compound to exhibit antiviral properties against HIV and hepatitis viruses .
  • Anticancer Potential : Research has demonstrated that related compounds can inhibit cancer cell proliferation through various mechanisms, including modulation of gene expression involved in cancer progression .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialActive against M. tuberculosis and fungi
AntidiabeticStimulates insulin secretion; improves β-cell function
Anti-inflammatoryReduces cytokine production
AnticancerInhibits cancer cell proliferation

Q & A

Q. What are the recommended analytical methods for verifying the purity and structural integrity of 3-fluoro-2-methoxycinnamic acid?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, as fluorinated aromatic compounds often exhibit strong UV absorption . Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic shifts for fluorine (¹⁹F NMR) and methoxy protons (¹H NMR at ~3.8–4.0 ppm) . Differential scanning calorimetry (DSC) can validate thermal stability and phase transitions, as demonstrated for structurally similar 3-methoxycinnamic acid (ΔfusH = 22.58 kJ/mol at 390.5 K) .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid moisture and heat, as methoxy and fluorine substituents may hydrolyze or degrade under acidic/alkaline conditions . Compatibility testing with common solvents (e.g., DMSO, methanol) is advised to prevent decomposition during experimental workflows .

Q. What synthetic routes are reported for fluorinated methoxycinnamic acid derivatives?

  • Methodological Answer: Fluorinated analogs are typically synthesized via Heck coupling or Knoevenagel condensation. For example, 3-fluoro-4-methoxyphenylacetic acid (CAS 452-14-2) is prepared by fluorination of precursor hydroxy compounds using DAST (diethylaminosulfur trifluoride) . Optimize reaction conditions (temperature, catalyst loading) to minimize byproducts from competing methoxy group reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for fluorinated cinnamic acid derivatives?

  • Methodological Answer: Cross-validate data using multiple techniques (e.g., DSC for enthalpy of fusion, isothermal titration calorimetry for binding interactions) . Compare computational models (DFT calculations for bond energies) with experimental results to identify outliers. For example, discrepancies in ΔfusH values may arise from polymorphic forms or impurities, necessitating recrystallization in controlled solvents .

Q. What strategies mitigate interference from fluorinated decomposition products in biological assays?

  • Methodological Answer: Employ LC-MS/MS to detect trace decomposition products (e.g., fluorinated benzoic acids) . Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the intact compound from acidic metabolites. Validate assay specificity via negative controls spiked with suspected degradants .

Q. How can the reactivity of the fluorine substituent be exploited for functionalization in drug design?

  • Methodological Answer: Fluorine’s electronegativity enhances binding affinity in target proteins. Use Suzuki-Miyaura coupling to introduce aryl boronic acids at the 2-methoxy position, preserving the fluorine for π-stacking interactions . Monitor reaction kinetics via ¹⁹F NMR to optimize substitution efficiency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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